molecular formula C15H18N2O3 B2956892 methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate CAS No. 2411241-28-4

methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate

Cat. No.: B2956892
CAS No.: 2411241-28-4
M. Wt: 274.32
InChI Key: WGFQTGJWGXRXRG-UHFFFAOYSA-N
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Description

Methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate typically involves multiple steps. One common synthetic route includes the Fischer indole cyclization, which is a well-known method for constructing indole rings. The reaction conditions often involve the use of glacial acetic acid and concentrated hydrochloric acid . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the ester group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. .

Scientific Research Applications

Methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate involves its interaction with various molecular targets. Indole derivatives often exert their effects by binding to specific receptors or enzymes, thereby modulating biological pathways. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.

Comparison with Similar Compounds

Methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate can be compared with other indole derivatives such as:

Properties

IUPAC Name

methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-6-14(18)16-10-11-9-12(15(19)20-2)13-7-4-5-8-17(11)13/h9H,4-5,7-8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFQTGJWGXRXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC(=C2N1CCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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